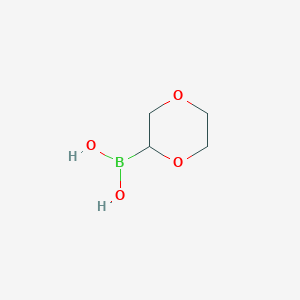
2-(1-Methylcyclohexyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methylcyclohexyl)propan-2-ol is an organic compound with the molecular formula C10H20O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. This compound is known for its unique structure, which includes a cyclohexane ring with a methyl group and a propan-2-ol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(1-Methylcyclohexyl)propan-2-ol can be synthesized through various methods. One common approach involves the reaction of 1-methylcyclohexene with acetone in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with acetone to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the catalytic hydrogenation of 2-(1-Methylcyclohexyl)propan-2-one. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the reduction of the ketone to the corresponding alcohol.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methylcyclohexyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(1-Methylcyclohexyl)propan-2-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-(1-Methylcyclohexyl)propan-2-one.
Reduction: 2-(1-Methylcyclohexyl)propane.
Substitution: 2-(1-Methylcyclohexyl)propyl chloride.
Aplicaciones Científicas De Investigación
2-(1-Methylcyclohexyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1-Methylcyclohexyl)propan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can undergo oxidation to form a ketone, which can further participate in various biochemical reactions. The compound’s hydroxyl group can form hydrogen bonds with other molecules, influencing its reactivity and interactions.
Comparación Con Compuestos Similares
2-(1-Methylcyclohexyl)propan-2-ol can be compared with other similar compounds, such as:
2-Methyl-2-propanol: A tertiary alcohol with a similar structure but different reactivity due to the presence of three alkyl groups attached to the carbon bearing the hydroxyl group.
Cyclohexanol: A secondary alcohol with a cyclohexane ring but lacking the methyl and propan-2-ol moieties.
2-Propanol: A simple secondary alcohol with a straight-chain structure, lacking the cyclohexane ring.
The uniqueness of this compound lies in its combination of a cyclohexane ring with a methyl group and a propan-2-ol moiety, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
27331-02-8 |
|---|---|
Fórmula molecular |
C10H20O |
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
2-(1-methylcyclohexyl)propan-2-ol |
InChI |
InChI=1S/C10H20O/c1-9(2,11)10(3)7-5-4-6-8-10/h11H,4-8H2,1-3H3 |
Clave InChI |
DQSDYNZBPQDQMI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCC1)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



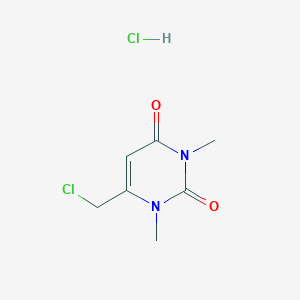
![1-[(5S)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride](/img/structure/B13480117.png)
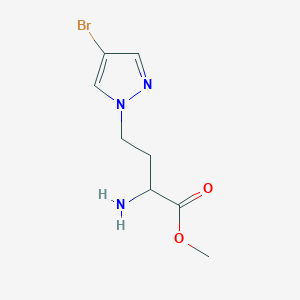
![1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B13480123.png)
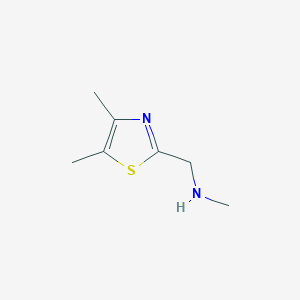

![rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid](/img/structure/B13480136.png)
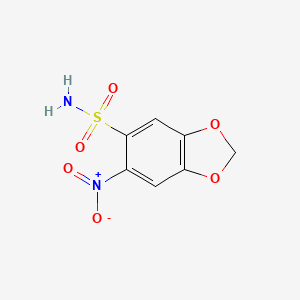

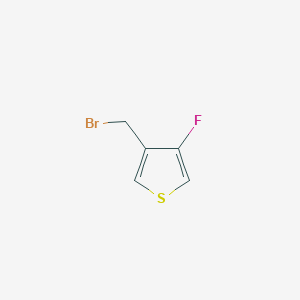
![6-(Dimethylamino)benzo[d]thiazole-2-carbaldehyde](/img/structure/B13480173.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B13480177.png)
